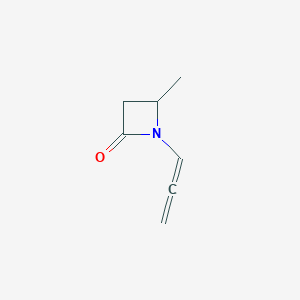
(R)-3-氨基哌啶二盐酸盐
描述
Synthesis Analysis
The synthesis of (R)-3-aminopiperidine dihydrochloride involves several key steps, starting from ethyl nipecotate. The process includes chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection into hydrochloride, with an overall yield of 43.1% (Jiang Jie-yin, 2015). Another method involves the resolution with optically active cyclic phosphoric acids to achieve high purity and yield (Yujuan Sun et al., 2021).
Molecular Structure Analysis
The molecular structure of (R)-3-aminopiperidine dihydrochloride has been confirmed through various analytical techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods provide detailed information on the molecular weight, structural arrangement, and the presence of specific functional groups within the molecule.
Chemical Reactions and Properties
(R)-3-Aminopiperidine dihydrochloride participates in various chemical reactions, owing to the presence of the amino group, which can act as a nucleophile. It has been used in the asymmetric synthesis of enantioenriched 3-aminopiperidine derivatives through rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides, offering a route to valuable 3-aminopiperidine moieties with high yields and enantiomeric excesses (Titouan Royal et al., 2016).
科学研究应用
不对称氢化反应:Royal等人(2016年)证明,铑催化的N-(1-苄基哌啶-3-基)烯酰胺的不对称氢化反应可产生手性富集的3-氨基哌啶衍生物,收率高,对映选择性高达96%。这个过程对合成3-氨基哌啶衍生物 (Royal et al., 2016) 非常高效和有价值。
合成4-氨基哌啶衍生物:Rey-Rodriguez等人(2018年)发现,铑(II)催化的烯酰胺C(sp3)-H氨化反应高效地产生新的4-氨基哌啶衍生物。这种方法具有优异的立体控制,对药物化学应用 (Rey-Rodriguez et al., 2018) 非常有价值。
一级胺的电解还原:Krishnan等人(1978年)提出了一种简单的电解还原方法,用于制备3-氨基甲基吡啶二盐酸盐,可能有助于一级胺的制备 (Krishnan et al., 1978)。
3-氨基哌啶的分离:Sakurai等人(2012年)成功地使用介电控制分离(DCR)来分离3-氨基哌啶,这是DPP-4抑制剂的关键中间体,分离成(R)-1和(S)-1两个对映体,形成(S)-2较不溶的对映体盐 (Sakurai et al., 2012)。
光学活性和环扩张:Cochi等人(2012年)利用XtalFluor-E和四丁基铵叠氮化物高效合成3-氨基哌啶,展示了广泛的生物活性。产物比例取决于所用脯氨醇的取代基 (Cochi等人,2012年)。
从乙基尼佩考酸合成:姜杰音(2015年)从乙基尼佩考酸合成(R)-3-氨基哌啶二盐酸盐,收率为43.1%,使用包括手性分离、Boc保护、氨解、霍夫曼重排和脱保护成盐酸盐在内的多种化学过程 (Jiang Jie-yin, 2015)。
分离和纯度增强:孙等人(2021年)开发了一种方法,从外消旋的3-氨基哌啶中分离出(R)-3-氨基哌啶,实现99.5%的纯度和99.6%的对映选择性 (Sun et al., 2021)。
属性
IUPAC Name |
(3R)-piperidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-5-2-1-3-7-4-5;;/h5,7H,1-4,6H2;2*1H/t5-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPNYXIOFZLNKW-ZJIMSODOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583408 | |
| Record name | (3R)-Piperidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Aminopiperidine dihydrochloride | |
CAS RN |
334618-23-4 | |
| Record name | (3R)-Piperidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-piperidin-3-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.140 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using the one-pot method for synthesizing Trelagliptin succinate, and how does (R)-3-Aminopiperidine dihydrochloride factor into this process?
A1: The one-pot method for synthesizing Trelagliptin succinate offers several benefits over traditional multi-step approaches. [] These include:
Q2: The synthesis of Linagliptin also benefits from a simplified approach. How does this relate to the production of high-purity Linagliptin?
A2: The synthesis of Linagliptin employs a similar one-pot strategy for preparing a key intermediate, 8-bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione. [] This intermediate directly reacts with (R)-3-Aminopiperidine dihydrochloride to produce Linagliptin. This simplified process results in a purer Linagliptin solution, leading to a higher purity final product after processing. [] High purity is critical for pharmaceutical applications to ensure the drug's safety and efficacy.
Q3: Could you elaborate on the specific role of (R)-3-Aminopiperidine dihydrochloride in the synthesis of these pharmaceutical compounds?
A3: (R)-3-Aminopiperidine dihydrochloride often serves as a chiral building block in these syntheses. Its incorporation introduces the specific chirality required for the final drug molecule to interact effectively with its biological target. In the case of DPP-4 inhibitors like Linagliptin and Trelagliptin, the (R)-enantiomer exhibits higher selectivity and potency towards the enzyme compared to its (S)-counterpart. [] Therefore, using (R)-3-Aminopiperidine dihydrochloride as a starting material ensures the synthesis of the desired enantiomerically pure drug with optimal pharmacological properties.
Q4: What are the different synthetic routes explored for producing (R)-3-Aminopiperidine dihydrochloride, and how do they compare in terms of efficiency and environmental impact?
A4: One established method involves a multi-step synthesis starting from Ethyl nipecotate, utilizing chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection to obtain the dihydrochloride salt. [] While this method provides the desired product, it involves multiple steps and potentially hazardous reagents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-imidazo[4,5b]pyridine](/img/structure/B44797.png)





![6-Methylfuro[3,2-c]pyridine](/img/structure/B44811.png)





